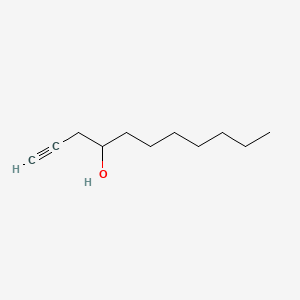![molecular formula C24H21N3O2S2 B14700951 3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one) CAS No. 22274-86-8](/img/structure/B14700951.png)
3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) is a complex organic compound with the molecular formula C24H21N3O2S2. This compound is characterized by its unique structure, which includes two benzothiazolone groups connected by a phenylimino diethane bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) typically involves the reaction of 2-aminobenzothiazole with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazolone rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications.
Wissenschaftliche Forschungsanwendungen
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It is also used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzothiazolinone,3,3’-[(phenylimino)diethylene]bis- (8CI)
- 3-(2-Hydroxyethyl)-1,3-benzothiazol-2-one
- 3-(2-Aminoethyl)-1,3-benzothiazol-2-one
Uniqueness
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylimino diethane bridge and benzothiazolone groups contribute to its versatility in various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
22274-86-8 |
|---|---|
Molekularformel |
C24H21N3O2S2 |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
3-[2-[N-[2-(2-oxo-1,3-benzothiazol-3-yl)ethyl]anilino]ethyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C24H21N3O2S2/c28-23-26(19-10-4-6-12-21(19)30-23)16-14-25(18-8-2-1-3-9-18)15-17-27-20-11-5-7-13-22(20)31-24(27)29/h1-13H,14-17H2 |
InChI-Schlüssel |
DIJIUTWYRHDDGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCN2C3=CC=CC=C3SC2=O)CCN4C5=CC=CC=C5SC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


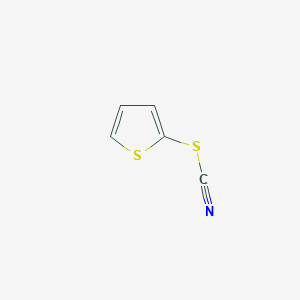

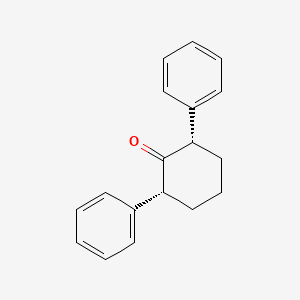


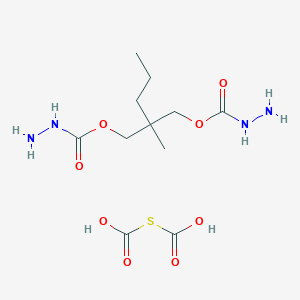
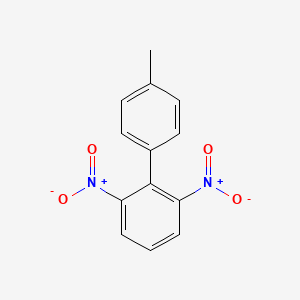

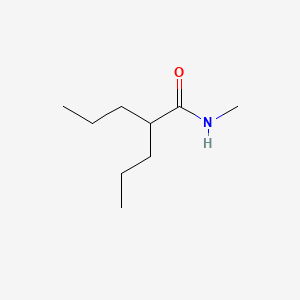
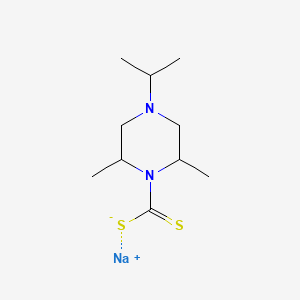
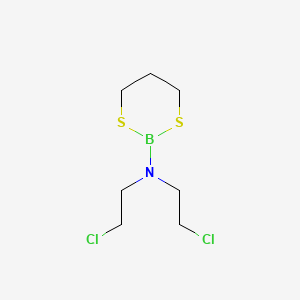
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)

